molecular formula C29H26N2O6 B2356898 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866349-69-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2356898
CAS No.: 866349-69-1
M. Wt: 498.535
InChI Key: JTTODIJQNQRUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C29H26N2O6 and its molecular weight is 498.535. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O6/c1-17-4-5-19(12-18(17)2)28(33)23-15-31(24-8-7-21(35-3)14-22(24)29(23)34)16-27(32)30-20-6-9-25-26(13-20)37-11-10-36-25/h4-9,12-15H,10-11,16H2,1-3H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTODIJQNQRUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC5=C(C=C4)OCCO5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The compound's structure includes a benzodioxin moiety and a quinolin derivative, which are known to exhibit various biological activities. The presence of these functional groups suggests potential interactions with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound may possess anticancer properties. The following sections summarize key findings from recent studies.

Anticancer Properties

  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies on similar compounds have demonstrated significant cytotoxicity against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cells through mechanisms involving apoptosis and DNA damage induction .
  • Mechanisms of Action :
    • Apoptosis Induction : Compounds with similar structures have shown the ability to induce apoptosis in cancer cells. This is often assessed using caspase activity assays, which measure the activation of caspases involved in programmed cell death .
    • DNA Damage : The capability of these compounds to cause DNA damage has been confirmed through assays that assess DNA integrity in treated cells. Such damage is crucial for their anticancer efficacy as it can trigger apoptotic pathways .

Research Findings

A detailed examination of several studies provides insight into the biological activity of related compounds:

CompoundCell LineIC50 (µM)Mechanism
Benzimidazole derivative 2bA54915Apoptosis via caspase activation
Benzimidazole derivative 2aWM11510DNA damage and apoptosis
N-(2,3-dihydro...)A549 & WM115TBDTBD

Note: IC50 values represent the concentration required to inhibit cell growth by 50% compared to control cells.

Case Studies

  • Benzimidazole Derivatives : A study evaluated the anticancer activity of benzimidazole derivatives that share structural similarities with the target compound. These derivatives were found to inhibit tumor growth effectively and induce apoptosis in hypoxic conditions typical of solid tumors .
  • Quinoline-Based Compounds : Research on quinoline derivatives has shown promising results in inhibiting cancer cell proliferation through various pathways, including topoisomerase inhibition and modulation of hypoxia-inducible factors (HIFs) .

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